2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine is an organic compound that features a diphenylphosphoryl group attached to an ethynylamine structure
Métodos De Preparación
The synthesis of 2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine typically involves the reaction of diphenylphosphoryl chloride with N,N-diethylethyn-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using a nitrogen or argon gas flow.
Addition of Reagents: Diphenylphosphoryl chloride is added to a solution of N,N-diethylethyn-1-amine in an appropriate solvent, such as dichloromethane or tetrahydrofuran.
Reaction Conditions: The mixture is stirred at a controlled temperature, often around room temperature or slightly elevated, to ensure complete reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.
Análisis De Reacciones Químicas
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles such as halides or alkoxides.
Addition: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.
Industrial Applications: The compound is studied for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethynylamine structure allows the compound to participate in various chemical reactions, which can lead to the formation of active intermediates that exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine can be compared with other similar compounds, such as:
Diphenylphosphoryl azide: This compound is used as a reagent in organic synthesis and has similar structural features but different reactivity and applications.
N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides: These compounds share the diphenylphosphoryl group but have different alkyl substituents, leading to variations in their chemical properties and applications.
Diphenylphosphorylacetic acid derivatives: These compounds have a similar diphenylphosphoryl group but are attached to different functional groups, resulting in different reactivity and uses.
Propiedades
Número CAS |
54098-21-4 |
---|---|
Fórmula molecular |
C18H20NOP |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-N,N-diethylethynamine |
InChI |
InChI=1S/C18H20NOP/c1-3-19(4-2)15-16-21(20,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3 |
Clave InChI |
NRCRDQXJISMDCW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.